molecular formula C24H54OSiSn B14309058 Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- CAS No. 114551-33-6

Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-

Cat. No.: B14309058
CAS No.: 114551-33-6
M. Wt: 505.5 g/mol
InChI Key: TXVXRNDBWHPEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- typically involves the reaction of a silane precursor with a tributylstannyl hexyl ether. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the sensitive nature of the reagents. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The silane group can be oxidized to form silanols or siloxanes.

    Reduction: The tributylstannyl group can participate in reduction reactions, often serving as a reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides, amines, or thiols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.

Biology and Medicine: The compound’s unique reactivity makes it useful in the development of novel drug delivery systems and biocompatible materials. Its ability to form stable bonds with biological molecules allows for the creation of targeted therapies and diagnostic tools.

Industry: In the industrial sector, this compound is used in the production of advanced coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- exerts its effects involves the interaction of its silane and tributylstannyl groups with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen-containing compounds, while the tributylstannyl group can participate in radical reactions and serve as a reducing agent. These interactions enable the compound to modify surfaces, catalyze reactions, and stabilize reactive intermediates.

Comparison with Similar Compounds

    Trimethylsilyl compounds: These compounds share the silane group but differ in the organic moiety attached to the silicon atom.

    Tributylstannyl compounds: These compounds contain the tributylstannyl group but lack the silane functionality.

Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is unique due to the combination of both silane and tributylstannyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these groups.

Properties

CAS No.

114551-33-6

Molecular Formula

C24H54OSiSn

Molecular Weight

505.5 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-tributylstannylhexoxy)silane

InChI

InChI=1S/C12H27OSi.3C4H9.Sn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;3*1-3-4-2;/h11H,7-10H2,1-6H3;3*1,3-4H2,2H3;

InChI Key

TXVXRNDBWHPEJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(O[Si](C)(C)C(C)(C)C)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.